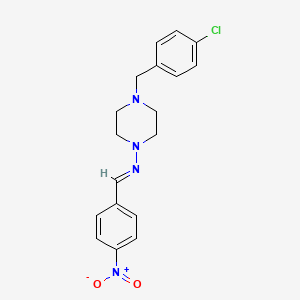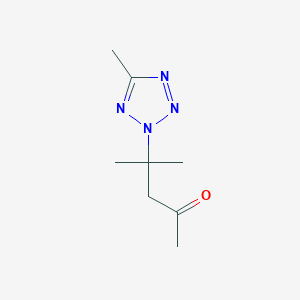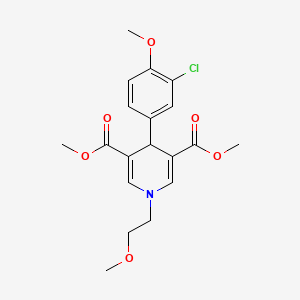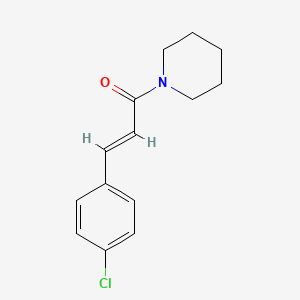![molecular formula C18H21NO4 B5584518 N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide](/img/structure/B5584518.png)
N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide is a chemical compound with complex structural features and intriguing properties. This compound belongs to a class of organic molecules known for their diverse applications in chemistry, biology, and pharmacology. Its structure features a substituted benzochromen moiety linked to an acetamide group, contributing to its unique chemical behavior and potential usefulness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide typically involves a multi-step process:
Formation of the Core Benzochromen Structure: : A base catalysis reaction of 3-methyl-6H-benzo[c]chromen-6-one with appropriate nucleophiles under controlled temperature and pH conditions.
Attachment of Acetamide Group: : This step involves the reaction of the core benzochromen structure with acetic anhydride and subsequent reaction with dimethylamine under reflux conditions.
Final Coupling: : The final product is obtained by coupling the benzochromen structure with the acetamide group using a suitable catalyst, such as a transition metal catalyst, under inert atmospheric conditions to prevent oxidation.
Industrial Production Methods
Industrial-scale production of this compound typically involves:
Continuous Flow Synthesis: : To maximize yield and consistency, the compound is synthesized using continuous flow reactors, ensuring precise control over reaction conditions and efficient scaling.
Purification: : The product undergoes chromatography and recrystallization to achieve high purity, essential for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide can undergo oxidation, typically using reagents such as potassium permanganate or chromic acid, leading to further structural complexity.
Reduction: : The compound can be reduced, using reagents like lithium aluminum hydride, to yield corresponding alcohols or amines.
Substitution: : Under basic or acidic conditions, the compound can undergo nucleophilic substitution reactions, altering its functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium at controlled temperatures.
Reduction: : Lithium aluminum hydride in anhydrous ether.
Substitution: : Sodium hydroxide or hydrochloric acid in aqueous or alcoholic media.
Major Products
Oxidation Products: : Carboxylic acids or ketones, depending on the extent of oxidation.
Reduction Products: : Alcohols or amines.
Substitution Products: : Varied functional derivatives depending on the substituting nucleophile.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in catalysis for organic reactions, enhancing reaction rates and selectivity.
Material Science: : Incorporated in the synthesis of advanced polymers and materials with unique mechanical and optical properties.
Biology
Enzyme Inhibition: : Acts as a potent inhibitor of specific enzymes, useful in studying enzyme kinetics and metabolic pathways.
Biomarker Development: : Used in the development of biomarkers for detecting certain diseases at molecular levels.
Medicine
Drug Development: : Explored as a potential therapeutic agent due to its interaction with various biological targets.
Pharmacological Studies: : Used in pharmacokinetics and pharmacodynamics studies to understand drug action and metabolism.
Industry
Dye Synthesis: : Serves as an intermediate in the synthesis of complex dyes and pigments.
Agrochemicals: : Used in the development of novel agrochemicals with enhanced efficacy and environmental safety.
Mechanism of Action
The mechanism by which N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide exerts its effects involves:
Molecular Targets: : Binding to specific receptors or enzymes, modulating their activity.
Pathways: : Influencing biochemical pathways such as signal transduction and gene expression, leading to its biological and pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-[(2-oxo-2H-chromen-3-yl)oxy]acetamide: : Shares structural similarities but differs in the core chromen moiety.
N,N-Dimethyl-2-[(6-oxo-6H-benzo[c]chromen-1-yl)oxy]acetamide: : Similar core structure but lacks the methyl group, leading to different reactivity and applications.
Uniqueness
N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide stands out due to:
Structural Complexity: : Its unique combination of functional groups imparts specific chemical and physical properties.
Broad Applications: : Its diverse utility in various fields, from basic research to industrial applications, highlights its versatility.
Properties
IUPAC Name |
N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-11-8-14(22-10-16(20)19(2)3)17-12-6-4-5-7-13(12)18(21)23-15(17)9-11/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVQWUVGBYFYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]propanamide](/img/structure/B5584444.png)
![6''-amino-3''-(methoxymethyl)-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5584463.png)


![N-(4-fluorobenzyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5584482.png)

![2-[4-(PROPAN-2-YL)PHENYL]-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE](/img/structure/B5584491.png)

![2-(4-morpholinyl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5584510.png)
![2-methyl-4-[3-({4-[2-(methylthio)ethyl]-1-piperazinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5584522.png)
![1-(2-methoxyphenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5584524.png)


![1-(cyclobutylcarbonyl)-N-[3,3-dimethyl-1-(3-pyridinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5584546.png)
